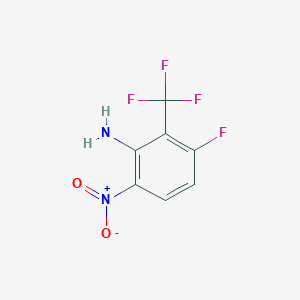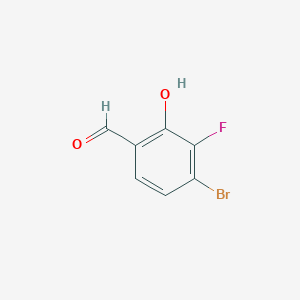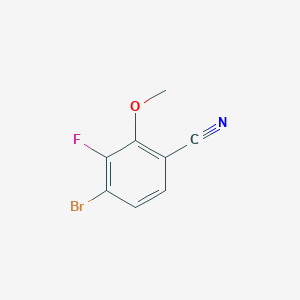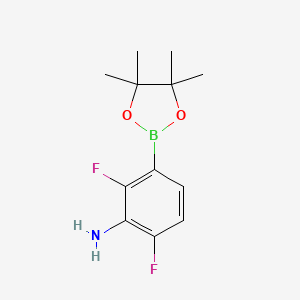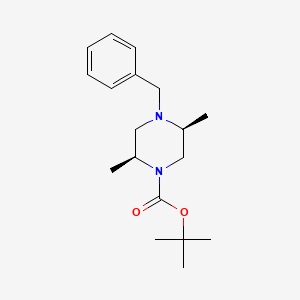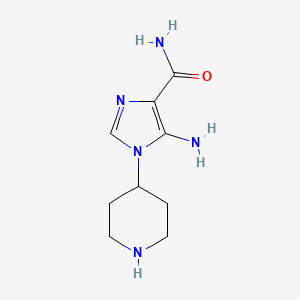![molecular formula C9H13FO4 B1529568 3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid CAS No. 1403766-90-4](/img/structure/B1529568.png)
3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Tumor Imaging and Diagnostics
PET Tracer for Tumor Delineation : A study highlighted the synthesis of Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid developed for positron emission tomography (PET) to delineate tumors, demonstrating its preparation with high specific activity for potential clinical applications in tumor imaging (Shoup & Goodman, 1999).
Structural Insights : Research on the structure and conformation of related cyclobutanecarboxylic acids has provided foundational knowledge for understanding the interaction of these compounds with biological systems, which is crucial for designing effective diagnostic agents (Reisner et al., 1983).
Enhanced Synthesis for Radiotracers : Improvements in the synthesis of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC) have been achieved, facilitating its use in PET imaging for tumor detection, highlighting advances in the preparation and application of this compound in medical diagnostics (McConathy et al., 2003).
Application in Cancer Detection
Prostate Cancer Imaging : The utility of 18F-Fluciclovine (a related compound) for detecting recurrent prostate cancer has been documented, showing its effectiveness over other molecular imaging techniques and indicating its broad applicability in oncology (Gusman et al., 2019).
Breast Cancer Trial : A prospective clinical trial of 18F-fluciclovine PET/CT in newly diagnosed invasive ductal and invasive lobular breast cancers showed its potential in visualizing breast cancer, underlining the versatility of fluorocyclobutane carboxylic acid derivatives in cancer imaging (Ulaner et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-fluoro-1-propan-2-yloxycarbonylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO4/c1-5(2)14-8(13)9(7(11)12)3-6(10)4-9/h5-6H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEAPDROKKEFAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



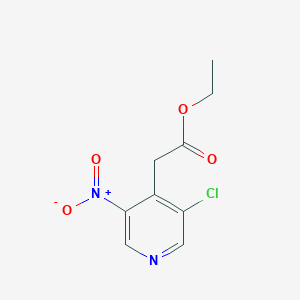
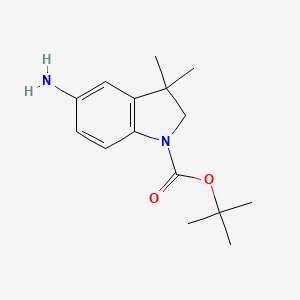
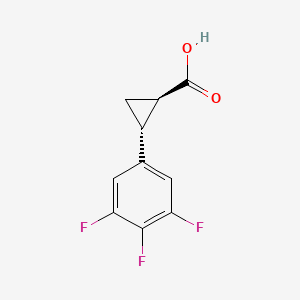

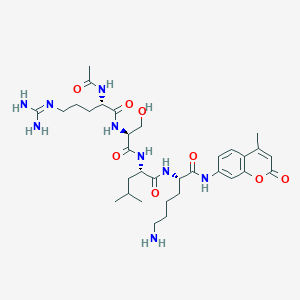
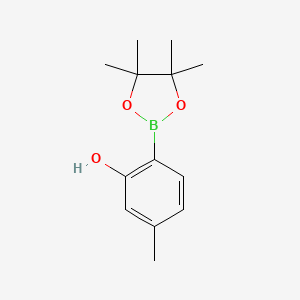
![Methyl imidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B1529495.png)
